1-(2-Bromobenzoyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It features a bromobenzoyl group attached to a methylpiperazine ring
Mechanism of Action
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to targetJAK2 , a protein involved in cell survival signaling .
Mode of Action
The related compound bp-1c is known to inhibit jak2 tyr1007/1008 phosphorylation, which in turn inhibits the downstream stat3 tyr705 signaling pathway . This leads to the induction of cell death .
Biochemical Pathways
The related compound bp-1c affects the jak2/stat3 signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis . Additionally, BP-1C has been shown to modulate the Akt/Src survival signal and alter the expression of interwoven apoptotic genes .
Result of Action
The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death . This anti-neoplastic activity could potentially make it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-3-methylpiperazine typically involves the reaction of 2-bromobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Bromobenzoyl chloride+3-Methylpiperazine→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidobenzoyl)-3-methylpiperazine.
Scientific Research Applications
1-(2-Bromobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of bromobenzoyl derivatives on biological systems.
Materials Science: It can be incorporated into polymers to modify their properties.
Comparison with Similar Compounds
- 1-(2-Bromobenzoyl)proline
- 1-(2-Bromobenzoyl)isoquinoline
Comparison: 1-(2-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of the piperazine ring, which can impart different pharmacological properties compared to other bromobenzoyl derivatives. The methyl group on the piperazine ring can also influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVEHNATUEDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.